Biochemical Potency Positioning: PS-1145 vs. TPCA-1, BMS-345541, and SC-514
PS-1145 demonstrates a biochemical IC₅₀ of 88 nM against IKKβ . This potency positions it intermediate between the picomolar inhibitor TPCA-1 (IC₅₀ = 17.9 nM) and the micromolar inhibitor SC-514 (IC₅₀ = 3-12 μM) . It is approximately 3.4-fold more potent than the allosteric inhibitor BMS-345541 (IC₅₀ = 300 nM) [1].
| Evidence Dimension | IKKβ Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 88 nM |
| Comparator Or Baseline | TPCA-1 (17.9 nM), BMS-345541 (300 nM), SC-514 (3-12 μM) |
| Quantified Difference | PS-1145 is 4.9× less potent than TPCA-1, 3.4× more potent than BMS-345541, and 34-136× more potent than SC-514 |
| Conditions | Cell-free kinase activity assays; varying ATP concentrations |
Why This Matters
This potency tier determines the effective working concentration range in cellular assays and influences the likelihood of off-target effects.
- [1] Prescott, J. A., & Cook, S. J. (2018). Targeting IKK in cancer. Cells, 7(9), 139. View Source
